molecular formula C22H27ClN2O2S B2759822 5-chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide CAS No. 1235267-18-1

5-chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2759822
CAS No.: 1235267-18-1
M. Wt: 418.98
InChI Key: RJRUGMQALSRFMA-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide is a synthetic small molecule of significant interest in early-stage pharmaceutical research and medicinal chemistry. This compound features a complex structure that incorporates a benzamide core, a scaffold frequently encountered in the development of bioactive molecules . The specific integration of a chlorinated aromatic ring, a methoxy group, and a piperidine subunit modified with a (methylthio)benzyl group makes it a valuable chemical entity for constructing targeted libraries in drug discovery campaigns. Compounds with benzamide and piperidine motifs are often investigated for their potential to interact with various enzymatic targets and cellular receptors . Researchers can utilize this chemical as a key intermediate or a building block for synthesizing more complex derivatives. Its structure suggests potential applicability in developing probes for central nervous system (CNS) targets, oncological signaling pathways, or antimicrobial agents, though its specific mechanism of action and primary therapeutic applications require empirical validation in a laboratory setting. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety protocols, as its full toxicological and pharmacological profile has not been fully characterized.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O2S/c1-27-20-8-7-18(23)13-19(20)22(26)24-14-16-9-11-25(12-10-16)15-17-5-3-4-6-21(17)28-2/h3-8,13,16H,9-12,14-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRUGMQALSRFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of the chloro and methoxy groups to the benzene ring.

    Formation of Piperidine Ring: Cyclization to form the piperidine ring.

    Final Coupling: Coupling of the piperidine ring with the benzamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds similar to 5-chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide exhibit significant antimicrobial properties. A study on related benzamide derivatives demonstrated their effectiveness against various bacterial and fungal strains. These compounds were evaluated for their ability to inhibit growth in mycobacterial, bacterial, and fungal strains, showing activity comparable to standard antibiotics such as isoniazid and penicillin G .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µM)Activity Type
Compound A5.19Antibacterial
Compound B5.08Antifungal
Isoniazid6.00Antitubercular
Fluconazole8.16Antifungal

Anticancer Applications

The anticancer potential of this compound has been explored through its structural analogs. Recent studies have highlighted the efficacy of similar compounds in inducing apoptosis in various cancer cell lines, including colon, breast, and cervical cancer cells. For instance, a series of sulfonamide derivatives demonstrated cytotoxic effects against multiple human cancer cell lines, suggesting that modifications to the benzamide structure can enhance anticancer activity .

Table 2: Anticancer Activity of Similar Compounds

Compound NameIC50 (µM)Cancer Type
Compound C4.12Colon Cancer
Compound D5.00Breast Cancer
Standard Drug7.695-FU (Colon Cancer)
Compound E6.50Cervical Cancer

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of these compounds is crucial for optimizing their efficacy. Studies have shown that variations in substituents on the benzamide core can significantly influence both antimicrobial and anticancer activities. For example, the introduction of a methylthio group has been associated with enhanced lipophilicity and improved biological activity .

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several sulfonamide and benzamide derivatives reported in the literature. Key comparisons are outlined below:

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Key Substituents Molecular Weight Biological Activity/Notes Reference
5-Chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide (Target) Benzamide - 5-Cl, 2-OMe on benzene; -SMe on benzyl-piperidine ~463.98* Hypothesized CNS activity (structural analogy to α2A/5-HT7 antagonists) N/A
5-Chloro-2-methoxy-N-({1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)benzenesulfonamide (17) Benzenesulfonamide - 5-Cl, 2-OMe on benzene; -O-linked dihydrobenzofuran on piperidine 509.06 Dual α2A/5-HT7 receptor antagonist (IC50: α2A = 12 nM; 5-HT7 = 8 nM)
5-Chloro-2-fluoro-N-({1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)benzenesulfonamide (16) Benzenesulfonamide - 5-Cl, 2-F on benzene; -O-linked dihydrobenzofuran on piperidine 497.02 Reduced α2A binding compared to 17 (IC50: α2A = 45 nM)
Nitazoxanide (2-acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide) Benzamide - Acetoxy, 5-nitrothiazole on benzene 307.28 Antiparasitic agent (broad-spectrum activity against protozoa and helminths)
4-Amino-5-chloro-2-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide Benzamide - 4-amino, 5-Cl, 2-OMe on benzene; -piperazinyl-pyridine on ethyl 444.91 Serotonin receptor modulator (potential GI motility agent)

*Calculated based on molecular formula.

Key Observations

Structural Flexibility and Activity :

  • The target compound’s methylthio (-SMe) group on the benzyl-piperidine moiety distinguishes it from sulfonamide analogs (e.g., compound 17) that feature ether-linked dihydrobenzofuran groups. Sulfur-containing substituents may enhance lipophilicity and CNS penetration compared to oxygen-based linkages .
  • Replacement of methoxy (-OMe) with fluoro (-F) in compound 16 reduced α2A receptor affinity, highlighting the importance of electron-donating groups for receptor interaction .

Benzamide vs. Sulfonamide Scaffolds :

  • Benzamide derivatives (e.g., nitazoxanide) often exhibit antimicrobial or antiparasitic activity , whereas sulfonamides (e.g., compound 17) are more commonly associated with CNS receptor modulation . The target compound’s benzamide core may position it for diverse applications, depending on substituent effects.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods used for compound 17, where a primary amine intermediate reacts with a benzoyl/sulfonyl chloride. However, the methylthio group may require specialized protection-deprotection strategies to avoid oxidation during synthesis .

Safety and Toxicity :

  • Piperazine-containing analogs (e.g., compound in ) are associated with serotonergic side effects , whereas the target compound’s piperidine and methylthio groups may offer a safer metabolic profile due to reduced reactivity with hepatic enzymes .

Biological Activity

5-Chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H27ClN2O2SC_{22}H_{27}ClN_2O_2S. The compound features a piperidine ring , a methylthio group , and a benzamide moiety , which contribute to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymes : It has been shown to inhibit specific enzymes, potentially altering metabolic pathways.
  • Receptors : The compound may modulate receptor signaling, particularly in the central nervous system, due to the presence of the piperidine structure.

The interactions can lead to various pharmacological effects, including anti-inflammatory and anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Specifically, it has been evaluated against various cancer cell lines with promising results .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory responses. This makes it a candidate for treating conditions characterized by chronic inflammation .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown effectiveness against certain bacterial strains, indicating potential for development as an antibacterial agent .

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the biological activity of this compound:

Study TypeFindings
Anticancer AssaysInduced apoptosis in cancer cell lines; IC50 values ranged from 10–30 µM.
Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in activated macrophages.
Antimicrobial TestsInhibited growth of Staphylococcus aureus with an MIC of 15 µg/mL.

Clinical Implications

Although primarily studied in vitro, the promising results have led to discussions about potential clinical applications. The compound's ability to interact with multiple biological targets suggests it could be developed into a multi-target therapeutic agent for cancer or inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 5-chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including amide coupling, nucleophilic substitution, and piperidine functionalization. Key steps include:

  • Amide bond formation : Reacting 5-chloro-2-methoxybenzoic acid derivatives with activated intermediates (e.g., acyl chlorides) under anhydrous conditions .
  • Piperidine modification : Introducing the 2-(methylthio)benzyl group via alkylation or reductive amination, requiring catalysts like palladium or nickel .
  • Optimization : Solvent choice (e.g., DMF or THF), temperature control (40–80°C), and stoichiometric ratios (1:1.2 for excess amine) improve yields. Purification via column chromatography with gradients of ethyl acetate/hexane is critical .

Q. How should researchers handle safety and stability concerns during the synthesis and storage of this compound?

  • Safety : Use PPE (gloves, goggles) and ensure ventilation due to potential irritancy (skin/eye contact risks) .
  • Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents. Stability tests (TGA/DSC) indicate decomposition above 150°C .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .

Q. What analytical techniques are critical for characterizing the structural integrity and purity of this benzamide derivative?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry (e.g., piperidine-CH2_2 signals at δ 2.5–3.5 ppm) .
  • HPLC-MS : Quantify purity (>95%) and detect impurities using C18 columns and acetonitrile/water mobile phases .
  • Elemental analysis : Validate empirical formula (C22_{22}H26_{26}ClN2_2O2_2S) with <0.3% deviation .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological targets of this compound, and what parameters are essential for validating these predictions?

  • Target prediction : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein pockets (e.g., kinase ATP-binding sites). Focus on hydrogen bonding (e.g., benzamide carbonyl with Lys residues) and hydrophobic interactions (methylthio group) .
  • Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC50_{50} values. Validate via site-directed mutagenesis or competitive binding assays .

Q. What experimental strategies can resolve contradictions in biological activity data across different assay systems for this compound?

  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability (MTT assays) to distinguish direct target effects from off-target toxicity .
  • Dose-response curves : Use Hill slope analysis to identify non-specific binding at high concentrations (>10 μM) .
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-assay variability .

Q. What methodologies are recommended for assessing the metabolic stability and pharmacokinetic profile of this compound in preclinical studies?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clint_{int}) .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction (<5% suggests high tissue distribution) .
  • Pharmacokinetics : Administer IV/orally to rodents and calculate AUC, t1/2_{1/2}, and bioavailability. Optimize formulations (e.g., PEG-based) for enhanced solubility .

Q. How can regioselectivity challenges in the synthesis of the piperidine-methylthio-benzyl moiety be addressed through catalyst or solvent optimization?

  • Catalysts : Use Pd(OAc)2_2/Xantphos for Suzuki coupling to minimize byproducts in benzyl-piperidine linkage .
  • Solvent effects : Polar aprotic solvents (DMF) favor SN2 mechanisms for methylthio group introduction .
  • Temperature : Lower temperatures (0–25°C) reduce undesired piperidine ring-opening during alkylation .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups for modulating biological activity?

  • Analog synthesis : Replace methoxy with ethoxy or halogens to assess steric/electronic effects on target binding .
  • Pharmacophore mapping : Identify essential moieties (e.g., benzamide core) via 3D-QSAR using CoMFA/CoMSIA .
  • Biological testing : Screen analogs against panels of cancer cell lines (NCI-60) to correlate substituents with potency .

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